Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate is a synthetic organic compound that features an imidazole ring, a benzoate ester, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an α-keto carbon with amidines under oxidative conditions.
Coupling with Benzoate Ester: The imidazole derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Substitution: The amino group on the imidazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imidazolones.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of functional materials such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazole-containing compounds .
Properties
CAS No. |
754185-05-2 |
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Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
ethyl 4-[(4-amino-1H-imidazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-13(19)8-3-5-9(6-4-8)17-12(18)10-11(14)16-7-15-10/h3-7H,2,14H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
ZPANSPSBXVQMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)N |
Origin of Product |
United States |
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